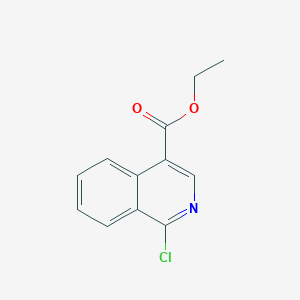
Ethyl 1-chloroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-chloroisoquinoline-4-carboxylate is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-chloroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Oxidized isoquinoline compounds.
Reduction: Reduced isoquinoline derivatives.
Hydrolysis: Isoquinoline-4-carboxylic acid
Wissenschaftliche Forschungsanwendungen
Ethyl 1-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
- Ethyl 1-bromoisoquinoline-4-carboxylate
- Ethyl 1-fluoroisoquinoline-4-carboxylate
- Ethyl 1-iodoisoquinoline-4-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the isoquinoline ring. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form .
Eigenschaften
CAS-Nummer |
65920-39-0 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
ethyl 1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
OCIKYDLBADMNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



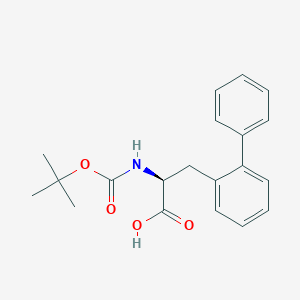
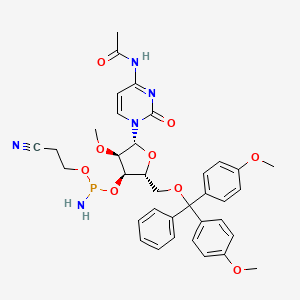
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
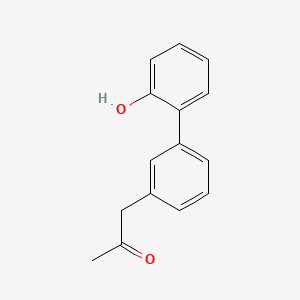


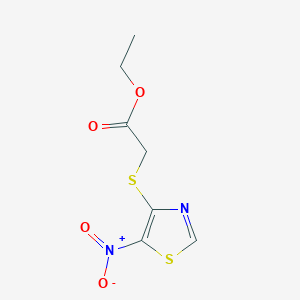
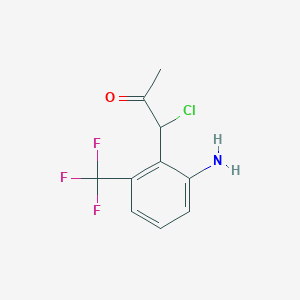

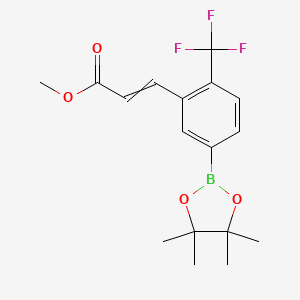
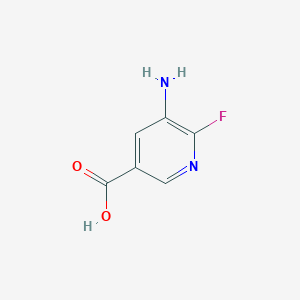
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

